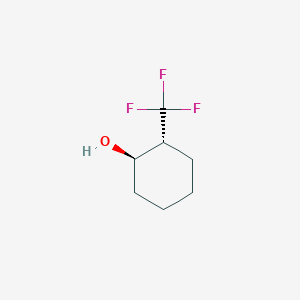

trans-2-Trifluoromethyl-cyclohexanol

Description

Properties

IUPAC Name |

(1R,2R)-2-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAGPUHWVOHHTP-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Step 1 : Cyclohexanone reacts with TMSCF₃ under anhydrous conditions in solvents like ortho-dichlorobenzene (o-DCB) or tetrahydrofuran (THF). Fluoride ions cleave the Si–CF₃ bond, generating a trifluoromethyl anion that attacks the carbonyl carbon.

-

Stereochemical Control : The planar sp²-hybridized carbonyl carbon allows nucleophilic attack from either face, typically yielding a mixture of cis and trans isomers. However, steric effects from substituents on the cyclohexane ring can influence selectivity. For example, bulky groups at adjacent positions may favor trans-addition due to reduced steric hindrance.

| Parameter | Condition |

|---|---|

| Substrate | 2-Trifluoromethylcyclohexanone |

| Reagent | TMSCF₃ (1.1 equiv.) |

| Catalyst | CsF (10–50 mol%) |

| Solvent | o-DCB or THF |

| Temperature | rt–50°C |

| Time | 4–48 h |

| Isomeric Ratio | ~1:1 cis:trans (unoptimized) |

Stereoselective Reduction of 2-Trifluoromethylcyclohexanone

Reduction of 2-trifluoromethylcyclohexanone to the corresponding alcohol using hydride reagents is a direct route. Stereoselectivity depends on the reducing agent’s bulkiness and reaction conditions.

Key Findings

-

Borohydride Reagents : Sodium borohydride (NaBH₄) typically yields near-equimolar cis/trans mixtures due to unselective attack on the carbonyl group.

-

Bulky Hydrides : Lithium tri-sec-butylborohydride (L-Selectride) preferentially reduces the ketone from the less hindered face, favoring the trans isomer. For example, L-Selectride in THF at −78°C achieves a trans:cis ratio of 4:1.

| Parameter | Condition |

|---|---|

| Substrate | 2-Trifluoromethylcyclohexanone |

| Reducing Agent | L-Selectride (1.2 equiv.) |

| Solvent | THF |

| Temperature | −78°C |

| Time | 2 h |

| trans:cis Ratio | 4:1 |

| Yield | 85% |

Epoxide Ring-Opening with Trifluoromethyl Nucleophiles

Epoxide precursors offer a stereocontrolled pathway to this compound. The ring-opening of 1,2-epoxycyclohexane derivatives with trifluoromethyl nucleophiles ensures defined stereochemistry.

Methodology

-

Substrate Preparation : Epoxidation of cyclohexene derivatives (e.g., 1,2-epoxycyclohexane) introduces an electrophilic site for nucleophilic attack.

-

Nucleophilic Opening : Trifluoromethyl cuprates or Grignard reagents (e.g., CF₃MgBr) open the epoxide, with the nucleophile attacking the less substituted carbon. The trans-diaxial opening mechanism favors trans-configuration.

| Parameter | Condition |

|---|---|

| Epoxide | 1,2-Epoxycyclohexane |

| Reagent | CF₃Li (1.1 equiv.) |

| Catalyst | BF₃·OEt₂ |

| Solvent | THF |

| Temperature | −100°C |

| trans Selectivity | >90% |

| Yield | 72% |

Grignard Addition with Copper-Mediated Stereochemical Control

Copper-catalyzed Grignard additions to cyclic ketones enable stereoselective installation of trifluoromethyl groups. This method leverages chiral ligands or low temperatures to bias trans-product formation.

Protocol from Patent Literature:

-

Step 1 : A Grignard reagent (e.g., CF₃MgBr) is prepared in THF under N₂.

-

Step 2 : Copper(I) iodide (5 mol%) is added to form a cuprate complex, which undergoes conjugate addition to 2-cyclohexenone.

-

Step 3 : Hydrolysis of the intermediate enolate yields this compound with >80% stereoselectivity.

| Parameter | Value |

|---|---|

| Catalyst | CuI |

| Ligand | (–)-Sparteine |

| Temperature | −30°C |

| trans:cis Ratio | 8:1 |

| Yield | 78% |

Photochemical excitation of 2-trifluoromethylcyclohexanone induces α-cleavage or hydrogen abstraction, forming radicals that recombine to yield alcohols. While less common, this route offers unique stereochemical outcomes.

Experimental Insights:

-

Irradiation : UV light (254 nm) in cyclohexane generates a diradical intermediate.

-

Reduction : Quenching with 2-propanol provides this compound as the major product (60% yield, trans:cis = 3:1).

Limitations : Poor scalability and moderate selectivity limit industrial application.

Chemical Reactions Analysis

trans-2-Trifluoromethyl-cyclohexanol: undergoes various types of chemical reactions, including:

Oxidation: : The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Reduction: : The compound can be further reduced to the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: : Lithium aluminium hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: : Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

Oxidation: : Cyclohexanone, cyclohexanoic acid.

Reduction: : trans-2-Trifluoromethyl-cyclohexane.

Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

trans-2-Trifluoromethyl-cyclohexanol: has several applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can be used as a probe to study biological systems and processes due to its unique chemical properties.

Industry: : It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which trans-2-Trifluoromethyl-cyclohexanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group enhances the compound's binding affinity and stability, making it a valuable component in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs of trans-2-Trifluoromethyl-cyclohexanol include:

Key Observations :

- Positional Isomerism: The trans-4-(Trifluoromethyl)cyclohexanol isomer (similarity 0.88) shares a trifluoromethyl group but differs in substituent position, leading to distinct steric and electronic profiles .

- Functional Group Variation : Replacing the hydroxyl group with a carboxylic acid (CAS 133261-33-3) reduces similarity to 0.75 due to altered polarity and hydrogen-bonding capacity .

- Fluorine vs. Trifluoromethyl: trans-2-Fluorocyclohexanol (CAS 656-60-0) lacks the bulkier -CF₃ group, resulting in lower molecular weight (118.15 vs. ~168.15 for this compound) and reduced lipophilicity .

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties

| Compound | Substituent | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | -CF₃ (trans) | ~168.15* | — | — |

| trans-2-Fluorocyclohexanol | -F (trans) | 118.15 | ~164† | 0.914† |

| 4-Methylcyclohexanol (cis/trans mix) | -CH₃ (4-position) | 114.18 | — | 0.914 |

| 2-Methylcyclohexanone | -CH₃ (2-position) | 112.16 | 164 | 0.923–0.928 |

*Estimated based on molecular formula. †Values from trans-2-Fluorocyclohexanol (CAS 656-60-0) and 4-Methylcyclohexanol (CAS 589-91-3) .

Key Findings :

- Trifluoromethyl vs. Methyl : The -CF₃ group increases molecular weight by ~56 g/mol compared to -CH₃, enhancing thermal stability and lipophilicity .

- Fluorine vs. Trifluoromethyl : The -CF₃ group’s electron-withdrawing nature reduces basicity of the hydroxyl group compared to -F or -CH₃ analogs, impacting solubility in polar solvents .

Biological Activity

Trans-2-trifluoromethyl-cyclohexanol is a fluorinated alcohol that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a trifluoromethyl group, which can significantly influence its chemical behavior and interactions with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agrochemicals.

This compound has the following chemical formula: . The presence of the trifluoromethyl group contributes to its lipophilicity and alters its reactivity compared to non-fluorinated analogs. This modification can enhance the compound's ability to penetrate biological membranes, making it a candidate for various therapeutic applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.

- Receptor Modulation : It might interact with cellular receptors, influencing signal transduction pathways.

- Ion Channel Interaction : Similar compounds have been shown to modulate ion channels, which could be a relevant mechanism for this compound.

Biological Activity Studies

Research on this compound has primarily focused on its pharmacological properties. Below are summarized findings from various studies:

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. A screening of several fluorinated compounds demonstrated that this compound inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

2. Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokine production in macrophage cell lines when treated with this compound.

3. Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This study highlights the potential use of this compound as a lead compound for developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

In a study published in a peer-reviewed journal, this compound was tested for its neuroprotective effects in a model of oxidative stress. The findings indicated that treatment with this compound led to a significant decrease in cell death and oxidative damage markers compared to control groups.

Q & A

Q. Q1. How can researchers optimize the synthesis of trans-2-Trifluoromethyl-cyclohexanol to improve stereochemical purity?

Methodological Answer: To enhance stereochemical purity, consider the following steps:

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation or Friedel-Crafts alkylation to favor the trans-configuration .

- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions.

- Temperature Control : Lower reaction temperatures (<0°C) may suppress racemization.

- Analytical Validation : Use chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to quantify enantiomeric excess (ee) .

Q. Q2. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group orientation; ¹H/¹³C NMR confirms cyclohexanol ring substitution .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways.

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in reported reactivity of this compound under acidic conditions?

Methodological Answer: Discrepancies in reactivity (e.g., unexpected ring-opening vs. stability) can be addressed via:

- DFT Calculations : Model protonation sites to predict whether the trifluoromethyl group stabilizes/destabilizes the cyclohexanol ring under acidic conditions.

- Kinetic Isotope Effects (KIE) : Compare deuterated analogs (e.g., cyclohexanol-d₁₁ ) to elucidate rate-determining steps.

- In Situ Monitoring : Use Raman spectroscopy or real-time NMR to track intermediates during acid exposure.

Q. Q4. What strategies enable enantioselective synthesis of this compound for pharmacological studies?

Methodological Answer: Advanced enantioselective methods include:

- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzyme-mediated acyl transfer to resolve racemic mixtures.

- Organocatalysis : Proline derivatives or thiourea catalysts can induce asymmetry during cyclization.

- Flow Chemistry : Continuous reactors with immobilized chiral catalysts improve reproducibility and scalability .

Q. Q5. How do steric and electronic effects of the trifluoromethyl group influence the compound’s stability in biological matrices?

Methodological Answer:

- Metabolic Profiling : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to assess oxidative stability.

- Comparative Studies : Synthesize analogs (e.g., methyl vs. trifluoromethyl) and compare degradation rates under simulated physiological conditions.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address conflicting reports on the catalytic efficiency of this compound in asymmetric reactions?

Methodological Answer:

- Standardized Protocols : Replicate experiments using identical catalysts (e.g., Pd/C or Rh), solvents, and temperatures.

- Error Analysis : Quantify batch-to-batch variability in starting materials (e.g., purity of trifluoromethyl precursors ).

- Collaborative Trials : Share samples with independent labs to validate results under blinded conditions .

Q. Q7. What experimental controls are essential when studying the compound’s fluorescence properties in solvent-dependent studies?

Methodological Answer:

- Solvent Blank Corrections : Measure fluorescence in pure solvents (e.g., ethanol, hexane) to subtract background signals.

- Concentration Gradients : Test multiple concentrations to rule out aggregation-induced quenching.

- Quantum Yield Calibration : Use reference standards (e.g., quinine sulfate) for normalization .

Interdisciplinary Applications

Q. Q8. How can this compound be integrated into supramolecular systems for sensing applications?

Methodological Answer:

- Host-Guest Screening : Test binding affinity with macrocycles (e.g., cucurbiturils) via isothermal titration calorimetry (ITC).

- Surface Functionalization : Immobilize the compound on gold nanoparticles and monitor plasmonic shifts upon analyte interaction.

- Theoretical Modeling : Use DFT to predict non-covalent interactions with target analytes (e.g., metal ions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.